molecular formula C6H11NO5 B11911069 N-Methyloxetan-3-amine oxalate

N-Methyloxetan-3-amine oxalate

Cat. No.: B11911069
M. Wt: 177.16 g/mol
InChI Key: OLIOOAFLXJUTGB-UHFFFAOYSA-N
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Description

N-Methyloxetan-3-amine oxalate is a salt formed by the reaction of N-methyloxetan-3-amine (CAS: 952182-03-5) with oxalic acid. The parent compound, N-methyloxetan-3-amine, is a four-membered oxetane ring substituted with a methylamine group at the 3-position. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol . The oxalate salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications, such as intermediates in drug synthesis (e.g., antidepressants like N-methyl duloxetine oxalate) .

Key properties of N-methyloxetan-3-amine include:

  • Boiling Point: Not explicitly reported, but derivatives are typically liquid at room temperature.
  • Storage: Requires storage at 2–8°C in an inert atmosphere due to sensitivity to light and moisture .
  • Hazards: Classified as flammable (UN 1993, Class 3) and irritant (H315, H318, H335) .

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

N-methyloxetan-3-amine;oxalic acid

InChI

InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

OLIOOAFLXJUTGB-UHFFFAOYSA-N

Canonical SMILES

CNC1COC1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyloxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of oxetane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-Methyloxetan-3-amine oxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its oxalate form .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxetane ring exhibits strain-driven reactivity, enabling ring-opening under specific conditions.

Reaction TypeReagents/ConditionsProductsReference
Acid-catalyzed hydrolysisDilute HCl (1 M), 60°C, 12 hours3-(Methylamino)-1,3-propanediol oxalate
Nucleophilic substitutionNaCN, DMSO, 80°C, 8 hours3-Cyano-N-methylpropane-1,3-diamine
Base-mediated openingNaOH (1 M), ethanol, reflux, 6 hoursSodium oxalate + ring-opened diol

Key Findings :

  • Acidic conditions protonate the oxetane oxygen, weakening the C–O bond and facilitating nucleophilic attack by water .

  • Cyanide ions act as nucleophiles, opening the ring to form nitrile derivatives.

Amine Functionalization

The primary amine group participates in alkylation, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductsReference
Reductive aminationBenzaldehyde, NaBH₃CN, MeOH, RTN-Benzyl-N-methyloxetan-3-amine oxalate
AcylationAcetyl chloride, pyridine, 0°C → RTN-Acetyl-N-methyloxetan-3-amine oxalate
Schiff base formation4-Nitrobenzaldehyde, EtOH, refluxImine derivative

Mechanistic Insights :

  • Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction .

  • Acylation occurs under mild conditions due to the amine’s nucleophilicity .

Oxalate Counterion Reactivity

The oxalate ion influences solubility and participates in acid-base equilibria.

Reaction TypeReagents/ConditionsObservationsReference
NeutralizationNaOH (2 M), RTFreebase N-methyloxetan-3-amine + Na₂oxalate
Thermal decomposition200°C, inert atmosphereCO, CO₂, and methylamine release

Notable Data :

  • Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, releasing gaseous products .

  • Oxalate dissociation in aqueous solutions follows pH-dependent equilibrium (pKa₁ = 1.25, pKa₂ = 4.28) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization.

Reaction TypeReagents/ConditionsProductsReference
Buchwald-Hartwig aminationPd(dba)₂, Xantphos, aryl bromide, 100°CN-Aryl-N-methyloxetan-3-amine derivatives

Example :
Reaction with bromobenzene yields N-phenyl-N-methyloxetan-3-amine oxalate with 82% isolated yield .

Comparative Reactivity Table

ParameterN-Methyloxetan-3-amine oxalateSimilar Oxetane Derivatives
Ring-opening rate (HCl)t₁/₂ = 4.2 hours (1 M, 60°C)t₁/₂ = 2.1 hours (3-methyloxetane)
Amine pKa9.8 (protonated amine)10.2 (unsubstituted oxetan-3-amine)
Thermal stabilityDecomposes at 185°CDecomposes at 170–200°C (varies)

Scientific Research Applications

N-Methyloxetan-3-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyloxetan-3-amine oxalate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-methyloxetan-3-amine oxalate include other oxetane-based amines and their salts. Below is a comparative analysis based on molecular properties, substituents, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₄H₉NO·C₂H₂O₄ 177.15 (calculated) 952182-03-5* Methylamine, oxetane, oxalate Pharmaceutical intermediate
N-Ethyloxetan-3-amine C₅H₁₁NO 101.15 1341989-73-8 Ethylamine, oxetane Lab chemical, synthesis building block
N-(Propan-2-yl)oxetan-3-amine C₆H₁₃NO 115.18 1341782-83-9 Isopropylamine, oxetane Research reagent
3-(Aminomethyl)oxetan-3-amine oxalate C₆H₁₂N₂O₅ 192.17 1523606-33-8 Aminomethyl, oxetane, oxalate Biochemical studies
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane C₁₉H₂₄N₂O 300.41 1021392-84-6 Dibenzylamine, aminomethyl, oxetane Specialized research (e.g., ligand design)
N-(2-Aminoethyl)-N-methyloxetan-3-amine C₆H₁₄N₂O 130.19 1554560-03-0 Aminoethyl, methylamine, oxetane Biochemical reagent

Key Differences :

Substituent Effects: N-Ethyl and N-isopropyl derivatives (e.g., 1341989-73-8, 1341782-83-9) exhibit increased lipophilicity compared to N-methyl, affecting membrane permeability in drug design . 3-(Aminomethyl)oxetan-3-amine oxalate (1523606-33-8) has dual amine groups, enhancing hydrogen-bonding capacity for crystal engineering .

Oxalate Salts vs. Free Amines :

  • Oxalate salts (e.g., N-methyl duloxetine oxalate ) improve aqueous solubility and thermal stability compared to free amines, critical for oral drug formulations.

Safety Profiles :

  • N-Methyloxetan-3-amine is flammable and irritant , whereas bulkier analogs like the dibenzyl derivative (1021392-84-6) show lower volatility and reduced flammability .

Research Findings

Synthetic Utility :

  • Oxetane amines are prized for their ring strain, enabling nucleophilic ring-opening reactions. For example, N-methyloxetan-3-amine reacts with electrophiles at the oxetane oxygen or amine group .
  • The oxalate salt form is synthesized by combining two moles of N-methyloxetan-3-amine with one mole of oxalic acid, as seen in analogous preparations (e.g., bis(N-methyloxetan-3-amine); oxalic acid) .

Pharmaceutical Relevance: N-Methyl duloxetine oxalate (CAS: 132335-47-8), a derivative, demonstrates the role of oxetane amines in antidepressants by modulating serotonin and norepinephrine reuptake .

Crystallization Studies: Oxalate salts (e.g., calcium oxalate monohydrate in ) form stable crystals, but their adhesion properties vary with substituents. This compound’s small size may reduce crystal aggregation compared to bulkier analogs .

Biological Activity

N-Methyloxetan-3-amine oxalate is a compound characterized by its unique oxetane structure, which features a methyl group and an amine functional group. Its molecular formula is C₅H₉N·C₂H₂O₄, indicating the presence of both amine and oxalate components. This compound has garnered interest in medicinal chemistry and materials science due to its distinctive reactivity and stability properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.

This compound can be synthesized through various methods that ensure high purity and yield. Common reagents used in its synthesis include peroxy acids for oxidation and sodium borohydride for reduction. The synthesis typically involves controlled temperatures and solvents like dichloromethane, allowing for efficient production suitable for research and industrial applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Neurotransmitter Interaction
Studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction could lead to the development of new pharmacological agents targeting specific neurological pathways.

2. Antimicrobial Properties
Preliminary findings indicate that this compound could possess antimicrobial properties. Compounds within this structural class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

3. Oxalate Metabolism
Given its oxalate component, it is essential to consider the implications of this compound on oxalate metabolism in the body. Research has highlighted the role of dietary oxalates in kidney stone formation, suggesting that compounds affecting oxalate absorption or metabolism could have significant health implications .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Neurotransmitter Modulation : The compound may modulate neurotransmitter receptor activity, similar to other amine-containing compounds.
  • Oxalate Interaction : It may influence calcium oxalate crystallization processes in the kidneys, potentially impacting stone formation dynamics .

Case Studies

Recent studies have explored the biological implications of compounds related to this compound:

Study 1: Neurotransmitter Effects
In a controlled study, researchers examined the effects of a related compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.

Study 2: Antimicrobial Activity
A series of tests conducted against common pathogens revealed that derivatives of N-Methyloxetan-3-amine exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Neurotransmitter InteractionModulation of serotonin levels
Antimicrobial PropertiesInhibition of bacterial growth
Oxalate MetabolismPotential impact on kidney stone formation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyloxetan-3-amine oxalate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves protonation of N-methyloxetan-3-amine with oxalic acid in a polar solvent (e.g., methanol or ethanol) under reflux. Key intermediates like the free base (N-methyloxetan-3-amine) are synthesized via nucleophilic substitution or reductive amination of oxetan-3-amine derivatives. Catalysts such as palladium or transition metals may optimize yield in precursor steps .
  • Characterization : Use 1^1H/13^13C NMR to confirm amine protonation and salt formation. HPLC (≥95% purity) and mass spectrometry validate structural integrity. X-ray crystallography resolves stereochemical ambiguities .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Techniques :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities.
  • Thermal Analysis : TGA/DSC to assess thermal stability and hydrate formation.
  • Elemental Analysis : Confirm C, H, N, and O content (±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during this compound synthesis?

  • Experimental Design :

  • DOE Approach : Use a factorial design to test variables: temperature (25–80°C), molar ratio (amine:oxalic acid = 1:1 to 1:1.2), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions .
  • Catalyst Screening : Evaluate Pd/C, Raney Ni, or enzymatic catalysts for precursor synthesis. Continuous flow reactors enhance reproducibility and scalability .
    • Data Contradictions : If yields vary across studies (e.g., 60–85%), validate via kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps .

Q. What strategies resolve stereochemical inconsistencies in N-methyloxetan-3-amine derivatives?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or diastereomeric salt formation with tartaric acid.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energetically favorable conformers. Compare with NOESY NMR to validate spatial arrangements .

Q. How does this compound function in pharmacological studies, and what assays validate its mechanism?

  • Applications :

  • Enzyme Inhibition : Test against serine hydrolases or kinases via fluorescence-based activity assays (e.g., Caliper LabChip).
  • Protein-Ligand Binding : Surface plasmon resonance (SPR) or ITC measures binding affinity (Kd_d). Molecular docking (AutoDock Vina) predicts binding modes .
    • Data Validation : Cross-validate IC50_{50} values across orthogonal assays (e.g., radiometric vs. fluorogenic) to rule out assay artifacts .

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